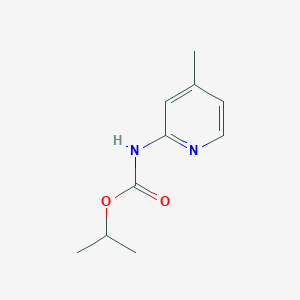
propan-2-yl N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-(4-methylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H14N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group attached to a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of 4-methylpyridin-2-amine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows:
4-methylpyridin-2-amine+isopropyl chloroformate→propan-2-yl N-(4-methylpyridin-2-yl)carbamate
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Propan-2-yl N-(4-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Propan-2-yl N-(4-methylpyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of propan-2-yl N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Propan-2-yl N-(2-pyridinyl)carbamate: Similar structure but lacks the methyl group on the pyridine ring.
Propan-2-yl N-(4-chloropyridin-2-yl)carbamate: Contains a chlorine atom instead of a methyl group on the pyridine ring.
Propan-2-yl N-(4-aminopyridin-2-yl)carbamate: Features an amino group on the pyridine ring.
Uniqueness: Propan-2-yl N-(4-methylpyridin-2-yl)carbamate is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacological properties and applications compared to similar compounds.
Propiedades
Número CAS |
6328-91-2 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
propan-2-yl N-(4-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-6-8(3)4-5-11-9/h4-7H,1-3H3,(H,11,12,13) |
Clave InChI |
NFGYLQNNZUWXNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Aziridin-1-yl)ethyl]pyridine](/img/structure/B14722066.png)
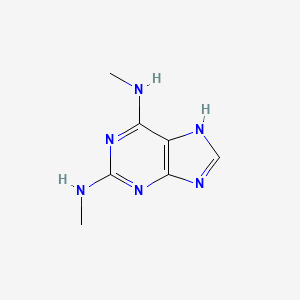
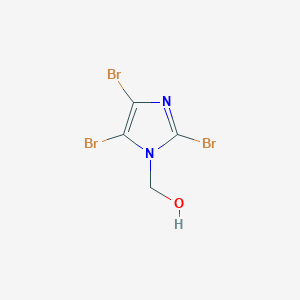
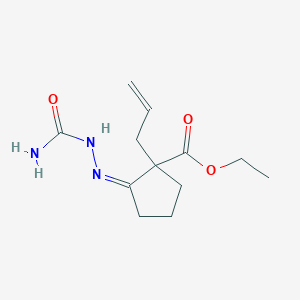
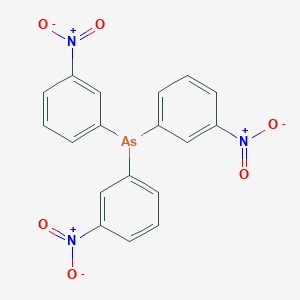

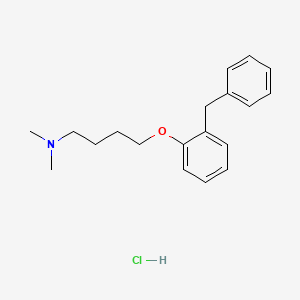
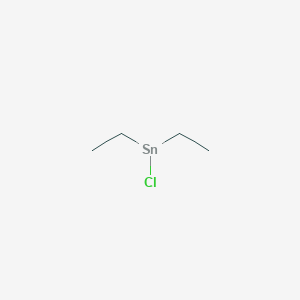
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
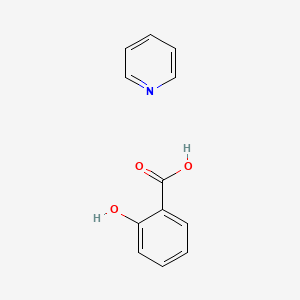

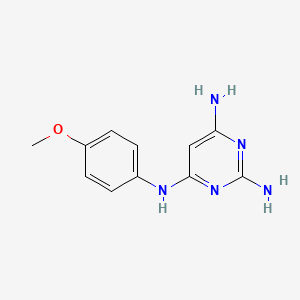
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)

